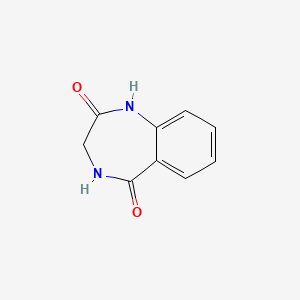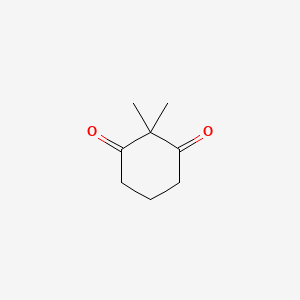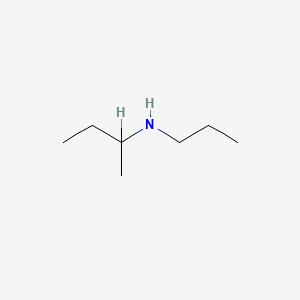
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Vue d'ensemble
Description
“3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the empirical formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the compound is O=C1CNC(=O)c2ccccc2N1 . The InChI representation is 1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) .
Physical And Chemical Properties Analysis
The compound is solid in form . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 .
Applications De Recherche Scientifique
GABA Modulator
This compound is known as a GABA modulator . It does not act as an agonist or antagonist but affects the gamma-aminobutyric acid receptor-ionophore complex . GABA-A receptors appear to have at least three allosteric sites at which modulators act .
Enantioselective Synthesis
The compound is involved in enantioselective synthesis processes. It has been used in the synthesis of quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones with high enantioselectivity.
Synthesis of Derivatives
The synthesis of 1,4-benzodiazepine-2,5-dione derivatives involves using this compound. This synthesis approach uses key reagents like methyl malonylchloride and involves intramolecular nucleophilic substitution as a ring closure reaction.
Parallel Solid-Phase Synthesis
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione also plays a role in the parallel solid-phase synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones. This efficient strategy for parallel synthesis is vital in drug discovery and chemical research.
Metabolism and Interaction Studies
In biological research, this compound has been studied for its metabolism and interaction with biological systems. Studies on its metabolism in rat hepatocytes and hepatic microsomes, as well as its interaction with glutathione in macrophages, are crucial for understanding its behavior in biological environments and potential therapeutic applications.
Mécanisme D'action
While the specific mechanism of action for “3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” was not found, benzodiazepines in general are known to affect central benzodiazepine receptors, which are associated with inhibitory GABA (gamma amino butyric acid) receptors, leading to enhanced GABA binding activity .
Orientations Futures
Propriétés
IUPAC Name |
3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHGGDCFQPMANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344936 | |
| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
CAS RN |
5118-94-5 | |
| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives relate to their activity as GPIIbIIIa antagonists?
A: Studies have explored the structure-activity relationship (SAR) of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives as GPIIbIIIa antagonists []. By introducing specific modifications, such as a tert-butyl group at N1 and a chlorine at C9, researchers were able to isolate atropisomers, non-interconverting rotational isomers. Enantiospecific substitution on the beta-alanine side chain attached to N4 further influenced the activity. These modifications, along with conformational analysis, revealed that the "cupped" presentation of the RGD tripeptide sequence in these derivatives correlates with their antagonistic activity, similar to cyclic peptides like G4120 [].
Q2: Can 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione be used as a scaffold for developing protease inhibitors?
A: Research suggests that 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione shows potential as a scaffold for developing novel protease inhibitors []. Specifically, modifications to the N-terminal of the structure, replacing the original peptidic scaffold mimetics, have shown promise. These modified compounds are considered suitable candidates for further research and development as protease inhibitors [].
Q3: What are the metabolic pathways of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives in biological systems?
A: Studies utilizing rat hepatocytes and liver microsomes have shed light on the metabolism of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives like BNZ-1 and BNZ-2 [, ]. Both compounds undergo N-demethylation and hydroxylation, followed by O-glucuronidation. Interestingly, while these derivatives share metabolic similarities with flurazepam, a known benzodiazepine, their mechanism of depleting macrophage GSH levels differs, suggesting a distinct mode of action requiring further investigation [, ].
Q4: Have any naturally occurring compounds based on the 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione scaffold been identified?
A: Yes, research has identified naturally occurring analogs of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione with interesting biological activities. One such example is fellutanine A, isolated from the marine sponge-associated fungus Neosartorya glabra KUFA 0702 []. This discovery highlights the potential of exploring natural sources for novel 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives with potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)

![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)